1-Bromo-4-(2-butoxyethoxy)benzene
Overview
Description
1-Bromo-4-(2-butoxyethoxy)benzene is a chemical compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 . It is a versatile compound used in various scientific research, including organic synthesis and pharmaceutical development.
Synthesis Analysis
The synthesis of 1-Bromo-4-(2-butoxyethoxy)benzene involves the reaction of 1,4-dihydroxybenzene with butyl glycol in the presence of hydrobromic acid. The resulting product is then purified using a series of distillation and extraction processes.Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2-butoxyethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-butoxyethoxy group . The InChI code for this compound is 1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis
1-Bromo-4-(2-butoxyethoxy)benzene is a solid at room temperature. It has a predicted boiling point of 324.9±22.0 °C and a predicted density of 1.250±0.06 g/cm3 .Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(2-butoxyethoxy)benzene has been utilized in the synthesis of fluorescent compounds. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, was synthesized using 1-bromo-4-bromomethyl-benzene, which could potentially involve 1-bromo-4-(2-butoxyethoxy)benzene as a precursor. This compound displayed significant photoluminescence properties, exhibiting a higher fluorescence intensity in the solid state compared to in solution, indicating its potential in fluorescence applications (Zuo-qi, 2015).
Organic Synthesis Intermediates
1-Bromo-4-(2-butoxyethoxy)benzene is also relevant in the synthesis of various organic compounds. For instance, it has been employed as a key intermediate in the practical synthesis of a CCR5 antagonist, a class of drugs with potential applications in treating diseases like HIV. The synthesis process involves a series of reactions including esterification, Claisen type reaction, Suzuki−Miyaura reaction, and amidation (Ikemoto et al., 2005).
Molecular Electronics
Aryl bromides like 1-Bromo-4-(2-butoxyethoxy)benzene serve as essential building blocks in the field of molecular electronics. They are used as precursors for creating various molecular wires and other components crucial in the development of molecular electronic devices. These compounds are transformed through efficient synthetic processes into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Chemical Reactions and Studies
1-Bromo-4-(2-butoxyethoxy)benzene can be involved in various chemical reactions for the synthesis of different compounds. Its related bromobenzene derivatives have been studied under different conditions, providing insights into the reactivity and properties of these types of compounds. Such studies contribute to a better understanding of their behavior in different chemical environments and their potential applications in synthesis and industry (Bottini et al., 1972).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(2-butoxyethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYIYJQUZWBKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300918 | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-butoxyethoxy)benzene | |
CAS RN |
39255-24-8 | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39255-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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